2-甲基-3-(三氟甲基)吡啶

描述

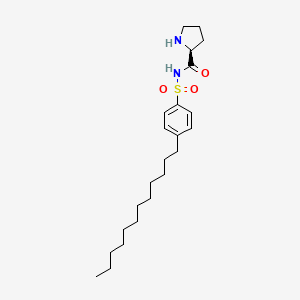

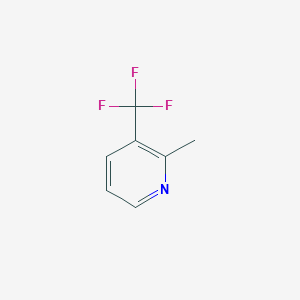

2-Methyl-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It is a building block in heterocycle synthesis .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

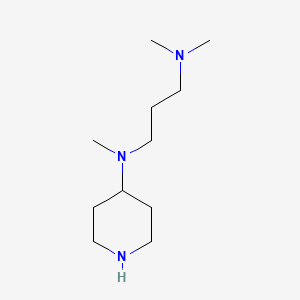

The molecular formula of 2-Methyl-3-(trifluoromethyl)pyridine is C7H6F3N . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

科学研究应用

合成杀虫剂

2,3-二氯-5-三氟甲基吡啶是 2-甲基-3-(三氟甲基)吡啶的衍生物,在杀虫剂合成中具有重要用途。本文综述了合成该化合物的常规工艺,并详细评价了每种工艺,重点阐述了其在杀虫剂生产中的重要性(陆新新,2006)。

合成药物

该化合物在药物合成中也发挥作用,尤其是在疟疾治疗药物的开发中。JPC-3210 是一种新型的氨甲基酚,用于疟疾的治疗和预防,其结构中包含三氟甲基取代的吡啶类似物。选择 JPC-3210 作为先导化合物是基于其优异的体外抗疟活性以及较低的细胞毒性(M. Chavchich 等,2016)。

OLED 中的电致发光

该化合物在有机发光二极管 (OLED) 领域找到了应用。对含吡唑-吡啶配体的橙红色铱 (III)配合物(包括 2-(3-(三氟甲基)-1H-吡唑-5-基)吡啶)的研究表明,其在提高 OLED 性能方面具有实用性,尤其是在实现高外部量子效率和磷光方面(苏宁等,2021)。

作用机制

Target of Action

2-Methyl-3-(trifluoromethyl)pyridine (2M3TFP) is a versatile compound used in various chemical reactions . It’s primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 2M3TFP interacts with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium, forming a new Pd–C bond . The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2M3TFP play a crucial role in this interaction .

Biochemical Pathways

The biochemical pathways affected by 2M3TFP are primarily related to the synthesis of various agrochemical and pharmaceutical ingredients . The compound’s unique structure allows it to participate in electronically divergent processes with the metal catalyst in the SM coupling reaction . This results in the formation of new carbon–carbon bonds, which are essential in the synthesis of many organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may depend on factors such as formulation and administration route.

Result of Action

The result of 2M3TFP’s action is the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . These include more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals and several pharmaceutical and veterinary products . The biological activities of these TFMP derivatives are thought to be due to the unique properties of the fluorine atom and the pyridine moiety .

Action Environment

The action of 2M3TFP can be influenced by various environmental factors. For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that trifluoromethylpyridines, a group of compounds to which 2-Methyl-3-(trifluoromethyl)pyridine belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-6(7(8,9)10)3-2-4-11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSPNQIVLCBYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B3079363.png)

![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)